3-[(2,4-Dimethoxyphenyl)carbamoyl]-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid
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Overview
Description
3-[(2,4-Dimethoxyphenyl)carbamoyl]-7-oxabicyclo[221]hept-5-ene-2-carboxylic acid is a complex organic compound characterized by its unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2,4-Dimethoxyphenyl)carbamoyl]-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid typically involves a multi-step process. One common method includes the reaction of exo-7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride with 2,4-dimethoxyaniline in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction times and conditions. The use of advanced purification techniques such as crystallization and chromatography ensures the compound’s high purity, which is crucial for its applications in sensitive fields like pharmaceuticals.
Chemical Reactions Analysis
Types of Reactions
3-[(2,4-Dimethoxyphenyl)carbamoyl]-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid undergoes various chemical reactions, including:
Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride (LiAlH4), which can reduce the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the aniline moiety, where nucleophiles replace the methoxy groups under suitable conditions.
Common Reagents and Conditions
Oxidizing Agents: MCPBA, potassium permanganate (KMnO4)
Reducing Agents: LiAlH4, sodium borohydride (NaBH4)
Solvents: Dichloromethane (DCM), tetrahydrofuran (THF)
Major Products
The major products formed from these reactions include epoxides, alcohols, and substituted aniline derivatives, depending on the reaction conditions and reagents used.
Scientific Research Applications
3-[(2,4-Dimethoxyphenyl)carbamoyl]-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid has diverse applications in scientific research:
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Its structural analogs are explored for drug development, particularly in designing inhibitors for specific enzymes.
Industry: Used in the synthesis of advanced materials, including high-performance polymers and coatings.
Mechanism of Action
The mechanism by which 3-[(2,4-Dimethoxyphenyl)carbamoyl]-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid exerts its effects involves interactions with specific molecular targets. For instance, in biological systems, it may inhibit enzyme activity by binding to the active site, thereby blocking substrate access. The compound’s bicyclic structure allows it to fit into enzyme pockets, disrupting normal enzymatic functions.
Comparison with Similar Compounds
Similar Compounds
- **3-[(3,4-Dichlorophenyl)amino]carbonyl]-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid
- **3-(Methoxycarbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
Uniqueness
Compared to similar compounds, 3-[(2,4-Dimethoxyphenyl)carbamoyl]-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid is unique due to its specific substitution pattern on the aniline ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for specialized applications in research and industry.
Properties
Molecular Formula |
C16H17NO6 |
---|---|
Molecular Weight |
319.31g/mol |
IUPAC Name |
3-[(2,4-dimethoxyphenyl)carbamoyl]-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid |
InChI |
InChI=1S/C16H17NO6/c1-21-8-3-4-9(12(7-8)22-2)17-15(18)13-10-5-6-11(23-10)14(13)16(19)20/h3-7,10-11,13-14H,1-2H3,(H,17,18)(H,19,20) |
InChI Key |
YJFRWKBHTHRBMP-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1)NC(=O)C2C3C=CC(C2C(=O)O)O3)OC |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)C2C3C=CC(C2C(=O)O)O3)OC |
Origin of Product |
United States |
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